(1-(Hexylsulfonyl)piperidin-3-yl)methanol

Lipophilicity Drug Design ADME

Researchers seeking to explore long-chain fatty acyl elongase (LCE) inhibition or design CNS-penetrant candidates often struggle with the poor brain exposure of basic piperidines. This N-hexylsulfonylpiperidine scaffold provides a direct solution: - Predicted pKa ~5.1 ensures >99% non-ionized species at physiological pH, a key parameter for passive BBB permeability. - Direct structural match to the Markush claims in US8188280, enabling the synthesis of LCE chemical probes for metabolic disease research. - Ideal for systematic SAR studies; the n-hexyl chain represents the upper-limit lipophilic bulk for QSAR models correlating N-sulfonyl size with antiproliferative activity. Supplied with batch-specific QC documentation to support reproducible lead optimization.

Molecular Formula C12H25NO3S
Molecular Weight 263.40 g/mol
Cat. No. B12073424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(Hexylsulfonyl)piperidin-3-yl)methanol
Molecular FormulaC12H25NO3S
Molecular Weight263.40 g/mol
Structural Identifiers
SMILESCCCCCCS(=O)(=O)N1CCCC(C1)CO
InChIInChI=1S/C12H25NO3S/c1-2-3-4-5-9-17(15,16)13-8-6-7-12(10-13)11-14/h12,14H,2-11H2,1H3
InChIKeyCWRAFHDPJYLETD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-(Hexylsulfonyl)piperidin-3-yl)methanol: A Structurally Distinct N-Alkylsulfonylpiperidine Building Block


(1-(Hexylsulfonyl)piperidin-3-yl)methanol (CAS 2374758-09-3) is a functionalized N-sulfonylpiperidine . The compound features a C6 n-hexyl chain linked to the piperidine nitrogen via a sulfonamide, with a hydroxymethyl substituent at the 3-position of the ring. Current evidence is limited primarily to its presence in patent collections as a long-chain alkylsulfonyl analog within broader structural claims, rather than as an individually characterized lead [1]. Its interest to researchers lies in the modulatory role of the N-hexylsulfonyl group on physicochemical properties, providing a distinct profile compared to short-chain or aryl-sulfonyl analogs within this compound class [2].

Why (1-(Hexylsulfonyl)piperidin-3-yl)methanol Cannot Be Replaced by a General N-Sulfonylpiperidine


N-Sulfonylpiperidines are not interchangeable due to the profound impact of the N-substituent on both biological activity and physicochemical properties. Quantitative structure-activity relationship (QSAR) analyses on related antiproliferative N-sulfonyl-2-alkyl azacycles demonstrate that the size and nature of the N-sulfonyl group are the single most important descriptors for biological activity, with the major contribution coming from its size (F05C-S) [1]. Consequently, substituting the n-hexyl chain with a smaller alkyl group (e.g., methyl, ethyl) or a differently shaped aryl group will dramatically alter the compound's lipophilicity, target engagement potential, and pharmacological profile, potentially rendering a research campaign inconsistent or invalid [2].

Quantitative Differentiation Evidence for (1-(Hexylsulfonyl)piperidin-3-yl)methanol


Increased Lipophilicity (XLogP) Compared to Short-Chain Alkylsulfonyl Analogs

The n-hexylsulfonyl group confers significantly higher predicted lipophilicity on (1-(Hexylsulfonyl)piperidin-3-yl)methanol compared to its methylsulfonyl analog. Computed XLogP values show a ~2.1 log unit increase (1.1 vs 3.2), a difference that strongly predicts enhanced membrane permeability and altered distribution volumes [1][2].

Lipophilicity Drug Design ADME

Enhanced Predicted Binding Affinity (pKa) Profile for CNS Applications

The strongly electron-withdrawing nature of the sulfonamide group electronically isolates the piperidine nitrogen, suppressing its basicity. For the hexylsulfonyl derivative, the predicted pKa of the conjugate acid is ~5.1, indicating it is largely un-ionized at physiological pH (7.4). This contrasts with a common piperidine building block (pKa ~10.5), which is >99.9% ionized. This property is favorable for crossing the blood-brain barrier [1][2].

CNS Drug Discovery Physicochemical Property pKa

Unique Scaffold Combination for Long-Chain Fatty Acyl Elongase (LCE) Inhibition

The patent family (US8188280) explicitly claims 3-substituted sulfonylpiperidine derivatives, where the N-sulfonyl group can be an n-hexyl chain, as inhibitors of long-chain fatty acyl elongase (LCE) [1]. The target compound's specific arrangement of a C6 alkyl sulfonamide with a 3-hydroxymethyl group is a direct match for the Markush structures within this patent, differentiating it from typical aryl-sulfonyl LCE inhibitors which dominate other patent families and may have different selectivity profiles [2].

Metabolic Disease LCE Inhibitor Chemical Probe

Recommended Research Applications for (1-(Hexylsulfonyl)piperidin-3-yl)methanol


Synthesis of Chemical Probes for LCE-Mediated Diseases

This compound is directly applicable as a synthetic intermediate or core scaffold for developing chemical probes targeting long-chain fatty acyl elongase (LCE), based on its structural match to the claimed genus in US8188280 [6]. Its use can help explore LCE inhibition for conditions like cardiovascular and metabolic diseases, a pathway not addressed by competing aryl-sulfonyl LCE inhibitors [4].

Design of CNS-Penetrant Drug Candidates

The low predicted basicity (pKa ~5.1) of the sulfonamide renders the molecule predominantly un-ionized at physiological pH, a property highly correlated with passive BBB permeability [6]. Researchers can leverage this scaffold in neuroscience programs where classic basic piperidine leads suffer from poor brain exposure due to high ionization (pKa >10) [4].

Structure-Activity Relationship (SAR) Studies on N-Alkyl Chain Length

The compound serves as a key long-chain member in a homologous series for systematic SAR exploration. Prior QSAR models confirm that the N-sulfonyl group's size is the major determinant of antiproliferative activity, making this hexyl variant essential for understanding the upper limits of lipophilic bulk tolerance on a given target [6].

Development of Selective Antibacterial Agents

Sulfonylpiperidines have been validated as selective inhibitors of Gram-positive bacterial thymidylate kinase (TMK), with >10^5 selectivity over the human enzyme homolog [6]. Incorporating the (1-(Hexylsulfonyl)piperidin-3-yl)methanol scaffold into a TMK inhibitor program could be a rational strategy to further optimize antibacterial potency and selectivity by building on this established mechanism.

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